molecular formula C10H14N4O B2843762 1-Pyrimidin-2-ylpiperidine-4-carboxamide CAS No. 338780-42-0

1-Pyrimidin-2-ylpiperidine-4-carboxamide

Cat. No.: B2843762
CAS No.: 338780-42-0
M. Wt: 206.249
InChI Key: CRMQKPLIUDKQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyrimidin-2-ylpiperidine-4-carboxamide is a biochemical compound used for proteomics research . It has a molecular formula of C10H14N4O and a molecular weight of 206.24 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidin-2-yl group attached to a piperidine ring at the 1-position. The piperidine ring is further substituted at the 4-position with a carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 206.24 and a molecular formula of C10H14N4O .

Scientific Research Applications

Anticancer Applications

  • Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) are explored for their anticancer properties, particularly as histone deacetylase (HDAC) inhibitors. MGCD0103 selectively inhibits HDACs 1-3 and 11, inducing cancer cell cycle arrest and apoptosis, and has entered clinical trials showing promise as an anticancer drug (Zhou et al., 2008).

DNA Interaction and Gene Expression Modulation

  • Designed peptides like pyridine-2-carboxamide-netropsin (2-PyN) bind specifically to DNA sequences, demonstrating the potential to modulate gene expression by disrupting protein-DNA interactions. These findings highlight the role of such compounds in studying gene regulation and potential therapeutic applications (Wade et al., 1992).

Synthetic Methodologies

  • Research has also focused on the development of synthetic methodologies for pyrimidin-4(3H)-ones, offering a one-pot synthesis approach via reactions with Vilsmeier reagents. This work contributes to the chemistry of pyrimidine derivatives, providing a foundation for further exploration of their applications (Zhang et al., 2011).

Inhibitors of Transcription Factors

  • Pyrimidine derivatives have been studied as inhibitors of transcription factors such as NF-kappaB and AP-1, which are key regulators in inflammation and cancer. These compounds offer insights into the development of new therapeutic agents targeting these pathways (Palanki et al., 2000).

Antiviral Research

  • Pyrimidinol carboxylic acids have been designed as inhibitors of HIV-1 RNase H function, demonstrating the potential of pyrimidine derivatives in antiviral research. Although these specific compounds did not exhibit antiviral effects, they provided valuable structural insights for future inhibitor design (Kirschberg et al., 2009).

Properties

IUPAC Name

1-pyrimidin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c11-9(15)8-2-6-14(7-3-8)10-12-4-1-5-13-10/h1,4-5,8H,2-3,6-7H2,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMQKPLIUDKQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.